Thiophene-3,4-dicarbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of thiophene-3,4-dicarbaldehyde and its derivatives involves several key methods. One approach involves the condensation of thiophene dicarbaldehydes with aromatic amines to yield N-aryl-5,6-dihydro-4-oxo-4H-thieno[3,4-c]pyrroles and other related compounds. This process highlights the compound's versatility in forming heterocyclic structures with potential bioactivity (Benachenhou, Mesli, Borai, Hanquet, & Guilard, 1988). Another synthesis pathway is the "four-component" assembly utilizing thiophene derivatives and styrylmalonates in a GaCl3-promoted reaction, showcasing the compound's ability to form polyaromatic structures through [2+3]-annulation steps (Borisov, Chermashentsev, Novikov, & Tomilov, 2019).
Molecular Structure Analysis
The molecular structure of thiophene-3,4-dicarbaldehyde derivatives has been elucidated through various spectroscopic methods. Studies on chalcones derived from thiophene-3-carbaldehyde reveal insights into the molecular and crystal structures, highlighting the influence of substituents on the planarity and packing of these molecules (Quoc et al., 2019).
Chemical Reactions and Properties
Thiophene-3,4-dicarbaldehyde participates in numerous chemical reactions, leading to a wide array of functionalized thiophenes. These include the synthesis of enol lactones, conversion into 4-arylbenzo[b]thiophene-6-carboxylic acids, and reactions with 1,4-dithiane-2,5-diol for the production of fully substituted thiophene-2-carbaldehyde. Such reactions exemplify the compound's reactivity and potential for creating diverse chemical structures (Guirguis, Awad, & Saad, 1986), (Ni, Wang, & Tong, 2016).
Physical Properties Analysis
The physical properties of thiophene-3,4-dicarbaldehyde derivatives, such as solubility, crystallinity, and photoluminescence, are crucial for their application in material science. For instance, new star-shaped molecules based on thiophene derivatives demonstrate good solubility and self-film-forming properties, with potential use in field-effect transistor applications (Kim et al., 2007).
Chemical Properties Analysis
The chemical properties of thiophene-3,4-dicarbaldehyde, such as its reactivity with various nucleophiles and the ability to undergo different types of cycloadditions and annulations, facilitate the synthesis of complex molecules. The compound's versatility is highlighted by its application in creating hard-to-reach 3,4-disubstituted thiophene derivatives, showcasing its significant role in synthetic organic chemistry (Nikonova et al., 2020).
Scientific Research Applications
Analgesic and Anti-inflammatory Agents : Thiophene-3,4-dicarbaldehyde has been used in synthesizing potential analgesic and anti-inflammatory agents. It reacts with 2-mercaptoethanol to yield N-aryl-5,6-dihydro-4-oxo-4H-thieno [3,4-c] pyrroles and N-aryl-4-arylimino-5,6-dihydro-4H-thieno [3,4-c] pyrroles, which have potential medicinal applications (Benachenhou et al., 1988).
Conformational Analysis of Radical Anions : It is used in studying the conformation of heteroaromatic carbonyl compounds, particularly in analyzing the radical anions of derivatives like thiophen-2,5-dicarbaldehyde (Lunazzi et al., 1972).
Optical Properties of Substituted Compounds : Research on 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines has been conducted, where N-Protected 4-(anilinomethyl)thiophene-2-carbaldehydes were prepared and their optical properties studied. These compounds exhibit moderate to high fluorescence quantum yields, indicating potential applications in materials science and as invisible ink dyes (Bogza et al., 2018).
Intramolecular Cation Exchange Studies : The radical anions of thiophen-2,5-dicarbaldehyde have been examined to study intramolecular cation exchange in ion pairs, providing insights into the interactions between the carbonyl groups and counterions (Guerra et al., 1973).
Synthesis and Physicochemical Properties : Thiophene-substituted bis(5,4-d)thiazoles have been synthesized using substituted thiophene-2-carbaldehydes. The focus was on understanding the relationship between structure and physicochemical properties, including UV-Vis and fluorescence, which is crucial for material science applications (Tokárová & Biathová, 2018).
Fluorescent Sensor for Ferric Ion : Thiophene-2-carbaldehyde derivatives have been used to synthesize novel fluorescent sensors, such as 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC), which shows strong quenching fluorescence in the presence of Fe3+ ions. This indicates its potential use in metal ion detection (Zhang et al., 2016).
Corrosion Inhibitors for Aluminum Alloy : Thiophene derivatives have been synthesized and characterized as corrosion inhibitors for aluminum alloy in hydrochloric acid medium, showing high inhibition efficiency. This application is significant in materials science, especially in the context of metal preservation and chemical engineering (Arrousse et al., 2022).
properties
IUPAC Name |
thiophene-3,4-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O2S/c7-1-5-3-9-4-6(5)2-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYSRLXIEWTZNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483946 | |
Record name | thiophene-3,4-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-3,4-dicarbaldehyde | |
CAS RN |
1073-31-0 | |
Record name | thiophene-3,4-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.